molecular formula C13H11ClN2O B3973481 3-chloro-4-methyl-N-3-pyridinylbenzamide

3-chloro-4-methyl-N-3-pyridinylbenzamide

Numéro de catalogue: B3973481
Poids moléculaire: 246.69 g/mol
Clé InChI: DBDIKKQLZZQCNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Chloro-4-methyl-N-3-pyridinylbenzamide is a benzamide derivative featuring a chloro group at the 3-position, a methyl group at the 4-position of the benzene ring, and a 3-pyridinyl substituent on the amide nitrogen. This compound’s structural framework is characteristic of small molecules designed for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Propriétés

IUPAC Name

3-chloro-4-methyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-4-5-10(7-12(9)14)13(17)16-11-3-2-6-15-8-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDIKKQLZZQCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and inferred physicochemical properties of 3-chloro-4-methyl-N-3-pyridinylbenzamide and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Potential Applications
3-Chloro-4-methyl-N-3-pyridinylbenzamide C₁₃H₁₁ClN₂O 246.70 g/mol 3-Cl, 4-CH₃ on benzene; 3-pyridinyl amide Moderate lipophilicity; balanced steric bulk Kinase inhibitors, receptor modulators
3-(1-Azepanylsulfonyl)-4-chloro-N-(3-pyridinyl)benzamide C₁₈H₂₀ClN₃O₃S 401.89 g/mol 3-SO₂-azepane, 4-Cl on benzene; 3-pyridinyl amide Enhanced solubility (sulfonyl group); increased steric hindrance from azepane Protease inhibitors, enzyme antagonists
4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl}benzamide C₂₂H₁₈ClF₃N₃O 448.85 g/mol 4-Cl on benzene; 2-(dimethylamino)-5-(CF₃)-pyridinyl substituent High lipophilicity (CF₃); basic dimethylamino group may improve cellular uptake Anticancer agents, kinase inhibitors
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide C₁₆H₁₁ClN₄O 310.74 g/mol 4-Cl on benzene; 2-pyridinyl-4-pyrimidinyl linkage Rigid aromatic scaffold; potential for π-π stacking with target proteins DNA intercalators, kinase inhibitors
4-Chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide C₂₂H₁₅ClN₄O₄ 450.84 g/mol 4-Cl, 3-NO₂ on benzene; oxazolo-pyridine fused ring Strong electron-withdrawing (NO₂) effects; fused heterocycle enhances planar structure Antiviral agents, enzyme inhibitors
3-[(3-Methylbutanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide C₁₈H₂₁N₃O₂ 311.38 g/mol 3-acylamino on benzene; 4-methyl-2-pyridinyl amide Increased hydrophobicity (branched acyl group); altered hydrogen bonding capacity Antimicrobials, metabolic pathway modulators

Key Observations

Substituent Position and Electronic Effects: The 3-chloro substitution in the target compound contrasts with 2-chloro isomers (e.g., ’s 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide), where positional differences may alter steric interactions and electronic distribution . Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity and polarity compared to the electron-donating methyl group in the target compound .

Sulfonyl groups (e.g., ) improve solubility in polar solvents due to their strong hydrogen-bonding capacity .

Biological Activity Implications :

  • Pyrimidine and oxazolo-pyridine moieties ( and ) introduce planar aromatic systems, favoring interactions with kinase ATP-binding pockets .
  • The azepane ring in adds conformational flexibility, which may optimize binding to larger enzyme active sites .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological data, structural analysis suggests:

  • Kinase Inhibition Potential: The pyridinyl and pyrimidinyl derivatives (e.g., ) are common in kinase inhibitors like imatinib analogs, implying similar applications for the target compound .
  • Metabolic Stability : Compounds with trifluoromethyl or sulfonyl groups () may exhibit longer half-lives due to resistance to oxidative metabolism .

Limitations : Empirical data on binding affinities, toxicity, or pharmacokinetics are absent in the provided sources. Further experimental validation is required.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-methyl-N-3-pyridinylbenzamide, and how are intermediates characterized?

The synthesis typically involves coupling a chlorinated benzoyl chloride derivative with a substituted pyridinylamine. Key steps include:

  • Amide bond formation : Reacting 3-chloro-4-methylbenzoyl chloride with 3-aminopyridine in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Intermediate characterization : ¹H/¹³C NMR confirms regioselectivity, while mass spectrometry validates molecular weight .

Q. Which spectroscopic techniques are essential for confirming the structure of 3-chloro-4-methyl-N-3-pyridinylbenzamide?

  • NMR spectroscopy : ¹H NMR identifies aromatic proton environments (δ 7.2–8.5 ppm for pyridine and benzene rings), and ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 287.0584 for C₁₄H₁₂ClN₂O) .
  • IR spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of 3-chloro-4-methyl-N-3-pyridinylbenzamide?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to bacterial enzymes (e.g., AcpS-PPTase), which are critical in fatty acid biosynthesis. The chloro and pyridinyl groups may occupy hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .
  • Pharmacophore mapping : Align structural features (e.g., chloro-substituted aryl rings) with known inhibitors of kinase or protease enzymes .

Q. What strategies resolve contradictions in reported biological activities of similar benzamide derivatives?

  • Dose-response analysis : Compare IC₅₀ values across studies to identify concentration-dependent effects. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or assay conditions (e.g., nutrient broth vs. agar diffusion) .
  • Metabolite profiling : Use LC-MS to detect hydrolyzed products (e.g., free pyridine or chlorobenzoic acid) that may contribute to off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF₃) to isolate contributions of specific substituents to bioactivity .

Methodological Considerations

Q. How can reaction conditions be optimized to improve the yield of 3-chloro-4-methyl-N-3-pyridinylbenzamide?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency compared to CH₂Cl₂, but may require lower temperatures (0–5°C) to minimize side reactions .
  • Catalyst selection : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by stabilizing the reactive intermediate .
  • In-situ monitoring : Use TLC (Rf ~0.5 in 1:1 EtOAc/hexane) or inline IR to track reaction progress and terminate at maximum conversion .

Q. What analytical approaches validate the purity of 3-chloro-4-methyl-N-3-pyridinylbenzamide in complex matrices?

  • HPLC-DAD : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40, 1 mL/min) resolves the compound (retention time ~8.2 min) from byproducts. Purity ≥98% is confirmed by UV absorption at 254 nm .
  • Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 58.65%, H 4.21%, N 9.76%, Cl 12.34%) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting data on the compound’s solubility and stability?

  • Solvent screening : Test solubility in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and PBS (<1 mg/mL) using nephelometry. Low aqueous solubility may necessitate formulation with cyclodextrins .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amide bond under acidic conditions (pH <3) is a major degradation pathway .

Q. What experimental controls are critical for assessing the compound’s enzyme inhibition efficacy?

  • Positive controls : Compare to known AcpS-PPTase inhibitors like triclosan .
  • Negative controls : Include reactions without ATP or cofactors to rule out nonspecific binding .
  • Blind assays : Use scrambled peptide substrates to confirm target specificity in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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